2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with the molecular formula C26H25BO2 and a molecular weight of 380.29 g/mol. It is classified under boronic acids and derivatives, specifically as a dioxaborolane. The compound is known for its potential applications in organic synthesis and materials science, particularly in the development of organic light-emitting diodes and other electronic materials.
Source: The compound can be sourced from various chemical suppliers, including AChemBlock and CP Lab Safety, where it is typically available with a purity of 95% or higher .
The synthesis of 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves the reaction of anthracene derivatives with boronic acid pinacol esters. The specific synthetic route may vary depending on the desired yield and purity.
The synthetic process often employs techniques such as:
The molecular structure of 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a dioxaborolane ring attached to an anthracene moiety. The presence of tetramethyl groups enhances the steric hindrance around the boron atom.
The compound can participate in various chemical reactions typical for boron-containing compounds:
Reactions involving this compound often require specific catalysts (e.g., palladium-based catalysts) and may be sensitive to moisture and air due to the reactive nature of boron compounds.
The mechanism of action for 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic reactions typically involves:
The efficiency and selectivity of these reactions can vary based on factors such as temperature, solvent choice, and catalyst type.
Relevant data indicates that handling should be done with care due to potential irritants associated with boron compounds .
The primary applications of 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
This compound exemplifies the versatility and utility of boron-containing compounds in modern chemical research and industrial applications .
The molecular architecture of 2-(3-(Anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane integrates an electron-rich anthracene moiety with a boronic ester group through a phenyl spacer, creating an extended π-conjugated system essential for optoelectronic applications. This design leverages anthracene's planar, rigid structure to enhance charge transport capabilities while maintaining thermal stability. The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides synthetic versatility and stability, preventing decomposition during subsequent manufacturing processes. The meta-substituted phenyl linker introduces controlled torsional angles (~30-45°) between anthracene and the borolane ring, balancing conjugation extension with steric protection of the boron atom. This configuration preserves the boron's sp² hybridization while minimizing molecular aggregation in solid-state applications [3] . Computational studies reveal the anthracene-boron distance enables moderate electronic communication, with HOMO density localized on anthracene and LUMO partially delocalized onto the borolane ring, facilitating charge-transfer transitions upon excitation [9].
Table 1: Structural Parameters of Anthracene-Containing Boronic Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Anthracene Substitution Pattern | Notable Features |
|---|---|---|---|---|
| 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₂₀H₂₁BO₂ | 304.20 | C9-position | Minimal steric hindrance |
| 2-[10-(1-Naphthyl)anthracen-9-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₃₀H₂₇BO₂ | 430.35 | C9,C10-disubstitution | Extended conjugation via naphthyl |
| 10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₃₂H₂₉BO₂ | 456.38 | C9,C10-disubstitution | Increased planarity for enhanced charge transport |
Suzuki-Miyaura coupling stands as the predominant method for constructing the anthracene-boronate linkage in this compound, leveraging palladium catalysis to achieve high selectivity under mild conditions. The reaction typically employs 9,10-dibromoanthracene or 9-bromo-10-phenylanthracene precursors coupled with meta-boronated phenyl pinacol esters. Critical to success is the use of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) catalysts (0.5-2 mol%) in degassed toluene/water mixtures [3] [6]. The reaction proceeds via a three-step mechanism: oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate species, and reductive elimination to form the C-C bond. Key optimizations include:
Alternative methodologies include Miyaura borylation of halogenated anthracene intermediates using bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ in dimethyl sulfoxide (DMSO) at 80°C. This approach achieves excellent functional group tolerance and regioselectivity, providing isolated yields >85% after silica gel chromatography [6].
Table 2: Optimized Cross-Coupling Conditions for Boronate Synthesis
| Reaction Type | Catalyst System | Solvent | Temperature | Reaction Time | Yield Range | Key Advantages |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O (3:1) | 85°C | 12-18h | 70-88% | Broad functional group tolerance |
| Miyaura Borylation | Pd(dppf)Cl₂, KOAc | DMSO | 80°C | 8-12h | 80-92% | Single-step installation of Bpin |
| Copper-Promoted Coupling | CuI, Fe(acac)₃, TMEDA | THF | -10°C to 25°C | 24-48h | 60-75% | Cost-effective for large-scale production |
Achieving the desired meta-substituted phenyl linkage to anthracene requires precise control over regiochemistry during synthesis. The C9-position of anthracene demonstrates enhanced reactivity toward electrophilic substitution and metal-catalyzed coupling due to its highest electron density in the π-system. Strategic approaches include:
The meta-substitution on the phenyl spacer is achieved through nitration/reduction sequences or transition metal-catalyzed C-H borylation directed by sterically hindered auxiliaries. Computational modeling reveals the meta configuration reduces steric congestion between anthracene's peri-hydrogens and borolane methyl groups, lowering the energy barrier for bond rotation by ~3 kcal/mol compared to ortho-substituted analogs [6] [9]. This enhanced conformational freedom improves solubility in processing solvents like tetrahydrofuran (THF) and chlorobenzene, facilitating purification via gradient silica chromatography (hexane/ethyl acetate 10:1 to 5:1) or temperature-controlled crystallization from ethanol/water mixtures.
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group provides exceptional hydrolytic stability compared to unsubstituted boronic acids, attributed to both steric shielding and electronic modifications. The gem-dimethyl groups create a crowded environment around boron, hindering nucleophilic attack by water molecules. X-ray crystallographic data reveal B-O bond lengths of ~1.37 Å and O-C bond lengths of ~1.43 Å, forming a rigid five-membered ring with a puckering angle of 28° that protects the boron p-orbital from solvent access [3]. Electronically, the oxygen atoms donate electron density into boron's empty p-orbital, reducing its Lewis acidity and subsequent susceptibility to hydrolysis. This stabilization proves essential during material processing in ambient environments for OLED fabrication.
Substituent effects on anthracene significantly influence borolane integrity. Electron-withdrawing groups at anthracene's C10 position increase boron's electrophilicity, moderately reducing stability, while electron-donating groups enhance robustness. Spectroscopic studies demonstrate complete borolane decomposition occurs only under harsh conditions (>100°C in 1M HCl), whereas the compound remains intact for weeks in neutral aqueous THF solutions. Thermal gravimetric analysis (TGA) reveals decomposition onset temperatures >250°C, confirming suitability for vacuum deposition processes in organic electronics manufacturing [9].
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